

# Application Notes and Protocols for Sulbactam-Durlobactam Susceptibility Testing

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## Compound of Interest

Compound Name: *Durlobactam*

Cat. No.: *B607225*

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These application notes provide detailed methodologies for determining the susceptibility of *Acinetobacter baumannii*-calcoaceticus complex (ABC) to sulbactam-**durlobactam**, a novel  $\beta$ -lactam/ $\beta$ -lactamase inhibitor combination. The protocols are based on established methods and quality control parameters approved by the Clinical and Laboratory Standards Institute (CLSI).

## Introduction

Sulbactam-**durlobactam** is an important therapeutic option for infections caused by multidrug-resistant *Acinetobacter baumannii*. **Durlobactam**, a diazabicyclooctane  $\beta$ -lactamase inhibitor, restores the in vitro activity of sulbactam against strains of the *Acinetobacter baumannii*-calcoaceticus complex that produce Ambler class A, C, and D serine  $\beta$ -lactamases.<sup>[1][2][3]</sup> Accurate and reproducible susceptibility testing is crucial for clinical decision-making and for monitoring the emergence of resistance. The following protocols for broth microdilution and disk diffusion testing are provided to guide researchers in the accurate determination of sulbactam-**durlobactam** susceptibility.

## Data Presentation: Quantitative Susceptibility Testing Parameters

The following tables summarize the key quantitative data for sulbactam-**durlobactam** susceptibility testing.

Table 1: Broth Microdilution (BMD) MIC Testing Parameters

Parameter	Value	Reference
Durlobactam Concentration	Fixed at 4 µg/mL	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Sulbactam Dilution Series	Two-fold dilutions	<a href="#">[2]</a> <a href="#">[4]</a>
Quality Control (QC) Strain	A. baumannii NCTC 13304	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[6]</a>
QC MIC Range	0.5/4 – 2/4 µg/mL (Sulbactam/Durlobactam)	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Preliminary Susceptible Breakpoint	≤ 4/4 µg/mL	<a href="#">[5]</a>
Preliminary Resistant Breakpoint	≥ 8/4 µg/mL	<a href="#">[5]</a>

Table 2: Disk Diffusion Testing Parameters

Parameter	Value	Reference
Disk Content	10 µg Sulbactam / 10 µg Durlobactam	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Quality Control (QC) Strain	A. baumannii NCTC 13304	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[6]</a>
QC Zone Diameter Range	24 – 30 mm	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
FDA Recommended Susceptible Breakpoint	≥ 17 mm	<a href="#">[6]</a>
FDA Recommended Resistant Breakpoint	≤ 13 mm	<a href="#">[6]</a>

## Experimental Protocols

## Protocol 1: Broth Microdilution (BMD) Susceptibility Testing

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of sulbactam-**durlobactam**.

Materials:

- Sulbactam analytical powder
- **Durlobactam** analytical powder
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- 96-well microtiter plates
- Bacterial inoculum standardized to 0.5 McFarland turbidity
- *A. baumannii* NCTC 13304 (for quality control)
- Sterile diluents (e.g., saline or broth)
- Incubator (35°C ± 2°C)

Procedure:

- Preparation of Antimicrobial Stock Solutions:
  - Prepare stock solutions of sulbactam and **durlobactam** at a convenient high concentration in a suitable solvent.
  - Sterilize the stock solutions by filtration.
- Preparation of Working Solutions:
  - Prepare a working solution of **durlobactam** in CAMHB to achieve a final concentration of 4 µg/mL in all wells of the microtiter plate.

- Prepare a serial two-fold dilution series of sulbactam in CAMHB containing 4 µg/mL of **durlobactam**. The sulbactam concentrations should bracket the expected MIC range.
- Inoculum Preparation:
  - From a pure, overnight culture of the test organism on a non-selective agar medium, suspend several colonies in sterile broth or saline.
  - Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately  $1-2 \times 10^8$  CFU/mL.
  - Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately  $5 \times 10^5$  CFU/mL in the test wells.
- Inoculation of Microtiter Plates:
  - Dispense 50 µL of the appropriate sulbactam-**durlobactam** working solution into each well of the microtiter plate.
  - Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.
  - Include a growth control well (inoculum in CAMHB with 4 µg/mL **durlobactam** but no sulbactam) and a sterility control well (uninoculated CAMHB with 4 µg/mL **durlobactam**).
- Incubation:
  - Incubate the microtiter plates at  $35^\circ\text{C} \pm 2^\circ\text{C}$  for 16-20 hours in ambient air.
- Reading and Interpretation of Results:
  - Following incubation, examine the plates for bacterial growth. The MIC is defined as the lowest concentration of sulbactam (in the presence of 4 µg/mL **durlobactam**) that completely inhibits visible growth.
  - For the quality control strain (*A. baumannii* NCTC 13304), the MIC should fall within the established range of 0.5/4 – 2/4 µg/mL.<sup>[1][3][4]</sup>

## Protocol 2: Disk Diffusion Susceptibility Testing

This protocol describes the disk diffusion method for determining the susceptibility of *Acinetobacter baumannii*-calcoaceticus complex to sulbactam-**durlobactam**.

Materials:

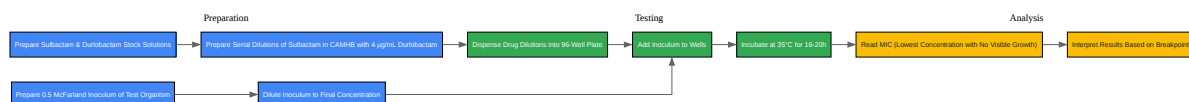
- Sulbactam-**durlobactam** disks (10 µg sulbactam / 10 µg **durlobactam**)
- Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm)
- Bacterial inoculum standardized to 0.5 McFarland turbidity
- *A. baumannii* NCTC 13304 (for quality control)
- Sterile cotton swabs
- Sterile saline or broth
- Incubator (35°C ± 2°C)
- Ruler or caliper for measuring zone diameters

Procedure:

- Inoculum Preparation:
  - Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
- Inoculation of Agar Plates:
  - Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension and rotate it firmly against the upper inside wall of the tube to express excess fluid.
  - Streak the entire surface of the MHA plate with the swab three times, rotating the plate approximately 60 degrees between each streaking to ensure even distribution of the inoculum.

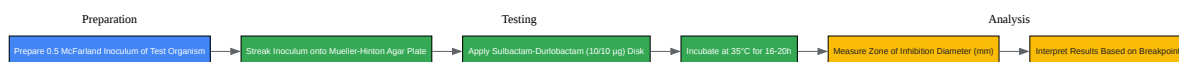
- Allow the plate to dry for 3-5 minutes before applying the disks.
- Application of Disks:
  - Aseptically apply a sulbactam-**durlobactam** (10/10 µg) disk to the surface of the inoculated MHA plate.
  - Gently press the disk down to ensure complete contact with the agar surface.
- Incubation:
  - Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
- Reading and Interpretation of Results:
  - After incubation, measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter.
  - For the quality control strain (*A. baumannii* NCTC 13304), the zone of inhibition should be within the range of 24-30 mm.<sup>[1][3][4]</sup>
  - Interpret the results for the test organism based on the established zone diameter breakpoints (see Table 2).

## Visualizations



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Caption: Workflow for Sulbactam-**Durlobactam** Broth Microdilution Susceptibility Testing.



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Caption: Workflow for Sulbactam-**Durlobactam** Disk Diffusion Susceptibility Testing.

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